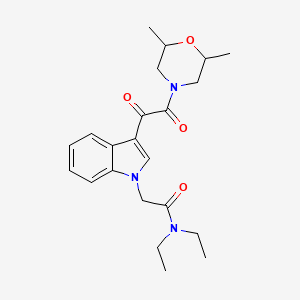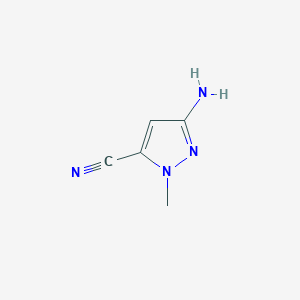
1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile (DCBP) is a small molecule that has been studied extensively in recent years due to its potential applications in medicine and science. DCBP is a synthetic compound with a unique structure, consisting of two benzene rings, two chlorine atoms, and a nitrogen-containing group. It is an important intermediate in the synthesis of many compounds, and its properties make it a useful tool in the laboratory.
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
- Structural Characterization: Pyridine derivatives exhibit significant interest due to their structural and optical properties. For example, studies on pyrazolo[4,3-b]pyridine derivatives have revealed their monoclinic polycrystalline nature through X-ray diffraction (XRD) patterns. These compounds also show potential in thin-film applications due to their calculated optical functions, which are derived from transmittance and reflectance spectra. Such characteristics make them suitable for heterojunction fabrication in electronic devices, indicating their utility in semiconductors and sensor technologies (Zedan, El-Taweel, & El-Menyawy, 2020).
Electronic Applications
- Semiconductor and Sensor Applications: The optical and electronic properties of certain pyridine derivatives have been exploited to fabricate heterojunctions with p-Si substrates, demonstrating their application in electronic devices. These heterojunctions have shown behaviors characteristic of diodes, including ideality factors and barrier heights, which are essential parameters for electronic device performance. Additionally, some derivatives respond to light, indicating their potential use as photosensors, which are crucial for developing light-sensitive devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Pharmaceutical Research
- Drug Development: While the specific compound "1-(2,6-Dichlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile" may not have direct references in the literature, related pyridinecarbonitriles are studied for their pharmaceutical applications. Compounds with similar structures have been synthesized and evaluated for their potential as antimicrobial and antifibrotic agents. This research direction underscores the importance of pyridine derivatives in developing new therapeutic agents, highlighting their versatile applications in medicinal chemistry (Ismail & Noaman, 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as dichlorobenzyl alcohol, have been known to act as mild antiseptics with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
The antiseptic mechanism of action of similar compounds like dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . The local anesthetic action is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
For instance, 1- (5-Carboxypentyl)-5- [ (2,6-Dichlorobenzyl)Oxy]-1 H-Indole-2-Carboxylic Acid is known to target 3-oxoacyl- [acyl-carrier-protein] synthase 3 in Escherichia coli (strain K12) .
Result of Action
Similar compounds have been known to have antiseptic effects, which could potentially lead to the elimination of bacterial and viral infections .
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O/c20-17-7-4-8-18(21)16(17)12-23-11-15(9-14(10-22)19(23)24)13-5-2-1-3-6-13/h1-9,11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWTVDCLIHVMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-4-[(3,4-dimethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2890690.png)


![Methyl 3-[(4-chlorophenyl){2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2890695.png)
methanone](/img/structure/B2890696.png)

![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)





